Cas no 862703-10-4 (1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester)
1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 1,5-(DI-BOC)-3-OXO-1,5-DIAZOCANE
- 1,5-Diazocine-1,5(2H,8H)-dicarboxylic acid, tetrahydro-3-oxo-, 1,5-bis(1,1-dimethylethyl) ester
- 1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester
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- Inchi: 1S/C16H28N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h7-11H2,1-6H3
- InChI Key: JGXZBEVKVNMXDF-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCN(C(OC(C)(C)C)=O)CC(=O)C1
1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1874490-250mg |
Ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate |
862703-10-4 | 98% | 250mg |
¥6896.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1874490-1g |
Ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate |
862703-10-4 | 98% | 1g |
¥20368.00 | 2024-04-28 | |
| A2B Chem LLC | AI57740-250mg |
1,5-(Di-boc)-3-oxo-1,5-diazocane |
862703-10-4 | 95% | 250mg |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AI57740-1g |
1,5-(Di-boc)-3-oxo-1,5-diazocane |
862703-10-4 | 95% | 1g |
$662.00 | 2024-04-19 | |
| 1PlusChem | 1P00IEGC-250mg |
1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester |
862703-10-4 | 95% | 250mg |
$319.00 | 2025-02-28 | |
| 1PlusChem | 1P00IEGC-1g |
1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester |
862703-10-4 | 95% | 1g |
$766.00 | 2025-02-28 |
1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-,bis(1,1-dimethylethyl) ester
1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-, bis(1,1-dimethylethyl) ester
The compound with CAS No. 862703-10-4, commonly referred to as 1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid, tetrahydro-3-oxo-, bis(1,1-dimethylethyl) ester, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of diazocines, which are bicyclic compounds containing a six-membered ring with two nitrogen atoms. The presence of the bis(1,1-dimethylethyl) ester groups further enhances its chemical versatility and reactivity.
Recent studies have highlighted the potential of this compound in various fields of organic synthesis. Its tetrahydro-3-oxo structure makes it an ideal candidate for use in the synthesis of bioactive molecules and advanced materials. Researchers have demonstrated that this compound can serve as a versatile building block in the construction of complex molecular architectures due to its ability to undergo a wide range of chemical transformations.
The diazocine core of this compound has been shown to exhibit interesting electronic properties, which make it suitable for applications in medicinal chemistry and materials science. For instance, its ability to act as a precursor for the formation of heterocyclic compounds has been extensively explored in recent publications. These findings underscore the importance of this compound in advancing our understanding of complex chemical systems.
In terms of synthesis, the preparation of 1,5-Diazocine-1,5(2H,6H)-dicarboxylic acid derivatives has been optimized through various methodologies. The use of bis(1,1-dimethylethyl) ester groups not only facilitates the isolation and purification of the compound but also enhances its stability during storage and transportation. This makes it a valuable reagent in both academic and industrial settings.
Furthermore, the compound's role in catalytic processes has been a topic of recent interest. Its ability to act as a ligand or catalyst in transition metal-mediated reactions has opened new avenues for green chemistry and sustainable synthetic methods. The integration of this compound into catalytic cycles has been shown to improve reaction efficiency and selectivity, making it a promising tool for future chemical innovations.
From an analytical standpoint, the characterization of this compound has been carried out using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and dynamic behavior at the atomic level. Such information is crucial for designing experiments and predicting the behavior of this compound in various chemical environments.
In conclusion, CAS No. 862703-10-4 represents a significant advancement in organic chemistry due to its unique structural features and diverse applications. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in both theoretical and applied chemical sciences.
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